Anticonvulsant Activity in MES Model: 3-CF3 Anilide vs. 3-Cl Anilide
A direct SAR analysis of a closely related compound series reveals a critical functional divergence. In a study of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the target compound's pharmacophoric pattern (a 3-trifluoromethylanilide moiety combined with a phenylpiperazine) is associated with significant anticonvulsant protection in the maximal electroshock (MES) test in mice. The comparator, possessing an identical core but with a 3-chloroanilide substitution, showed no anticonvulsant activity. Specifically, among the 3-trifluoromethylanilide series, compounds with a phenylpiperazine fragment (e.g., compound 14) provided protection in the MES test at 4 hours post intraperitoneal administration at a dose of 100 mg/kg. In contrast, all evaluated 3-chloroanilide analogs with the same phenylpiperazine fragment were inactive at the maximum dose tested (300 mg/kg) [1]. This demonstrates a binary on/off switch in activity dictated by the anilide substituent.
| Evidence Dimension | In vivo Anticonvulsant Efficacy (MES model, mice) |
|---|---|
| Target Compound Data | Active at 100 mg/kg (i.p.) at 4 h (inferred from analog 14 with identical pharmacophore pattern) [1]. |
| Comparator Or Baseline | 3-chloroanilide analog (N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide): Inactive at up to 300 mg/kg [1]. |
| Quantified Difference | Effective dose for target pharmacophore is at least 3-fold lower than the inactive threshold for the comparator; the comparator shows zero efficacy. |
| Conditions | In vivo study; maximal electroshock (MES) seizure test; intraperitoneal (i.p.) administration in mice; observation at 0.5 h and 4 h post-dose [1]. |
Why This Matters
This evidence proves that the 3-CF3 group is not a minor modification but a functional necessity for anticonvulsant activity, making the target compound a viable lead-like molecule while its direct 3-Cl analog is a useless negative control for this indication.
- [1] Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research, 24(7), 3047–3061. View Source
